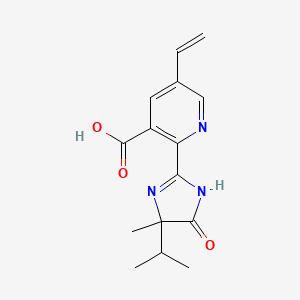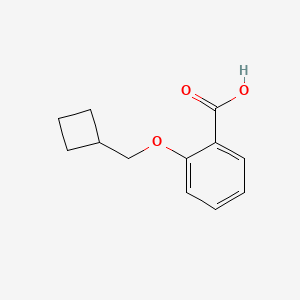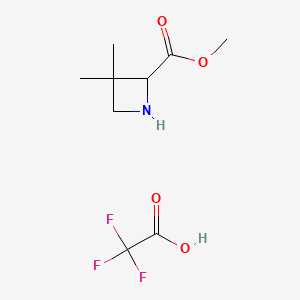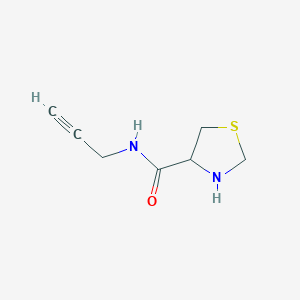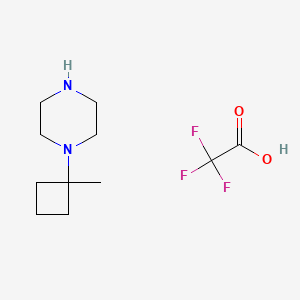
1-(1-Methylcyclobutyl)piperazine, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methylcyclobutyl)piperazine, trifluoroacetic acid is a compound that combines the structural features of piperazine and trifluoroacetic acid Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions, while trifluoroacetic acid is a strong organic acid with the chemical formula CF₃COOH
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylcyclobutyl)piperazine, trifluoroacetic acid typically involves the reaction of 1-(1-Methylcyclobutyl)piperazine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation of the product to ensure high purity and quality. The use of advanced equipment and techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Methylcyclobutyl)piperazine, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Aplicaciones Científicas De Investigación
1-(1-Methylcyclobutyl)piperazine, trifluoroacetic acid has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It may be used in biological studies to investigate its effects on various biological systems and processes.
Industry: It can be used in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Methylcyclobutyl)piperazine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(1-Methylcyclobutyl)piperazine, trifluoroacetic acid include other piperazine derivatives and trifluoroacetic acid derivatives. Examples include:
1-(1-Methylcyclobutyl)piperazine: A related compound without the trifluoroacetic acid component.
Trifluoroacetic acid: The parent compound of the trifluoroacetic acid component.
Uniqueness
This compound is unique due to its combination of piperazine and trifluoroacetic acid moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require the characteristics of both components.
Propiedades
Fórmula molecular |
C11H19F3N2O2 |
|---|---|
Peso molecular |
268.28 g/mol |
Nombre IUPAC |
1-(1-methylcyclobutyl)piperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H18N2.C2HF3O2/c1-9(3-2-4-9)11-7-5-10-6-8-11;3-2(4,5)1(6)7/h10H,2-8H2,1H3;(H,6,7) |
Clave InChI |
USFMURZMBQAWIF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC1)N2CCNCC2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B13450303.png)

![4-[(2Z)-2-[(2E)-2-[2-(3-azidopropylamino)-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13450312.png)
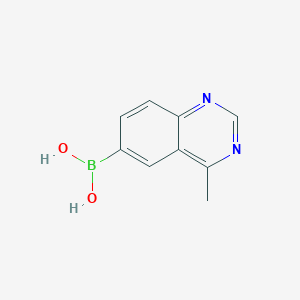
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13450318.png)


![(S)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid](/img/structure/B13450347.png)

